Product packaging for 3-Amino-4-sulfanylbutan-1-ol(Cat. No.:)

3-Amino-4-sulfanylbutan-1-ol

Cat. No.: B13291913
M. Wt: 121.20 g/mol
InChI Key: AOHVPQZLNWRCTF-UHFFFAOYSA-N
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Description

Significance of Multifunctional Organic Compounds in Contemporary Chemical Research

Multifunctional organic compounds, which possess several distinct functional groups within a single molecular framework, are of immense importance in modern chemical research. acs.orgrsc.orgcaltech.edu The presence of multiple reactive sites allows for complex and selective chemical transformations, making them valuable building blocks in the synthesis of intricate molecular architectures. rsc.orgscbt.com These compounds are at the forefront of materials science, where the interplay between different functional groups can lead to novel properties and applications, such as in the development of hydrogen-bonded organic frameworks (HOFs) and covalent organic frameworks (COFs). acs.orgrsc.org The programmability of these materials, stemming from their functional diversity, allows for the design of materials with tailored characteristics for applications in gas separation, chemical sensing, and catalysis. acs.orgrsc.org

Overview of Amino Alcohols and Thiols in Organic Synthesis and Ligand Design

Amino alcohols are a critical class of compounds in organic synthesis, serving as versatile intermediates and chiral auxiliaries. acs.orgnih.govalfa-chemistry.com Their bifunctional nature, containing both an amino and a hydroxyl group, enables a wide range of chemical reactions, including nucleophilic substitutions and cyclizations. scbt.com In asymmetric synthesis, chiral amino alcohols are frequently employed as ligands for metal catalysts, facilitating the enantioselective formation of new stereocenters. acs.orgscirp.org The ability of the amino and hydroxyl groups to chelate to a metal center is a key feature in their application as effective ligands. acs.orgscirp.org

Thiols, the sulfur analogs of alcohols, are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.orgebsco.com This group imparts unique reactivity, making thiols important reagents in organic synthesis. ebsco.comlibretexts.org They are more nucleophilic than their alcohol counterparts and are readily oxidized to form disulfides, a linkage crucial in protein structuring. ebsco.comlibretexts.org In the realm of ligand design, thiols and their corresponding thiolates are known to bind strongly to various metal ions, which has been exploited in the functionalization of nanoparticles and the development of novel catalysts. fu-berlin.deacs.orgnih.gov The use of thiol-containing ligands can influence the reactivity and selectivity of catalytic systems. acs.orgnih.gov

Structural Characteristics and Chemical Potential of 3-Amino-4-sulfanylbutan-1-ol

This compound is a chiral molecule that incorporates an amino group, a sulfhydryl group, and a primary alcohol within a four-carbon backbone. The IUPAC name for a stereoisomer of a related compound is (2R,3S)-3-amino-4-sulfanylbutan-2-ol. nih.gov The presence of these three distinct functional groups suggests a rich and varied chemical reactivity.

The amino group provides a basic and nucleophilic center, capable of participating in acid-base reactions and forming amides or imines. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification. The thiol group, being a strong nucleophile and easily oxidizable, can form thioethers, thioesters, and disulfides.

The combination of these functionalities in a single molecule opens up possibilities for its use as a versatile building block in organic synthesis. For instance, the amino and alcohol groups could be used to synthesize novel heterocyclic compounds. Furthermore, the ability of the amino, thiol, and potentially the hydroxyl group to coordinate with metal ions makes this compound a promising candidate for the design of multidentate ligands for catalysis or metal sequestration.

A search of chemical databases reveals limited specific data for this compound. However, data for a related isomer, (2R,3S)-3-amino-4-sulfanylbutan-2-ol, is available and can provide some insight into the general properties of such a molecule.

Table 1: Physicochemical Properties of (2R,3S)-3-amino-4-sulfanylbutan-2-ol (Isomer of the target compound)

PropertyValueSource
Molecular FormulaC4H11NOS nih.gov
Molecular Weight121.20 g/mol nih.gov
XLogP3-0.6 nih.gov
Hydrogen Bond Donor Count3 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass121.05613515 Da nih.gov
Monoisotopic Mass121.05613515 Da nih.gov
Topological Polar Surface Area47.3 Ų nih.gov
Heavy Atom Count7 nih.gov

This data is for an isomer and should be considered as an approximation for this compound.

Research Landscape and Gaps in the Study of this compound

The current research landscape for this compound appears to be largely unexplored. While there is extensive literature on related compounds, such as amino alcohols and other functionalized thiols like 3-sulfanylhexan-1-ol, which is a known wine aroma compound, specific studies on this compound are conspicuously absent from major scientific databases. researchgate.netmdpi.com A commercial supplier lists the compound, indicating its potential availability for research purposes. bldpharm.com

The lack of dedicated research on its synthesis, characterization, and reactivity represents a significant gap in the field. The synthetic routes to this molecule have not been detailed in the literature, which is a primary hurdle for any further investigation. Furthermore, its potential applications, for instance as a chiral ligand in asymmetric catalysis or as a precursor for biologically active molecules, remain purely speculative at this stage. The study of its coordination chemistry with different metal ions could also be a fruitful area of research. The significant research gap highlights an opportunity for new investigations into the chemistry of this promising multifunctional compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NOS B13291913 3-Amino-4-sulfanylbutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-sulfanylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVPQZLNWRCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Functional Group Transformations of 3 Amino 4 Sulfanylbutan 1 Ol

Reactions of the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) at the C-1 position is a key site for nucleophilic and oxidative reactions. Its reactivity is comparable to other primary alcohols, allowing for transformations into esters, ethers, aldehydes, or carboxylic acids under appropriate conditions.

Esterification: The primary alcohol of 3-Amino-4-sulfanylbutan-1-ol can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. athabascau.cachemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of one reactant is often used, or water is removed as it is formed. athabascau.ca For instance, reaction with acetic anhydride (B1165640) in the presence of a base or an acid catalyst would yield 4-amino-5-sulfanylethyl acetate (B1210297). Given the presence of the amine and thiol groups, which are also nucleophilic, selective protection of these groups may be necessary to achieve high yields of the desired ester.

Etherification: The formation of ethers from the alcohol moiety can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of the acidic thiol and the basic amine, careful selection of the base is crucial to selectively deprotonate the alcohol. Alternatively, reactions under acidic conditions with other alcohols can lead to ether formation, though this is less common for primary alcohols.

Table 1: Representative Esterification and Etherification Reactions of the Alcohol Moiety Note: Data is representative of typical reactions for primary alcohols and may not reflect experimentally verified results for this compound.

Reaction TypeReagentCatalyst/ConditionsProduct
EsterificationAcetic AnhydridePyridine, 0°C to rt4-amino-5-sulfanylethyl acetate
EsterificationBenzoic AcidH₂SO₄, Reflux4-amino-5-sulfanylethyl benzoate
EtherificationMethyl IodideSodium Hydride (NaH)3-Amino-1-methoxy-4-sulfanylbutane

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent determines the final product. Milder reagents, such as Pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM), are used to stop the oxidation at the aldehyde stage, yielding 3-amino-4-sulfanylbutanal. libretexts.orgmasterorganicchemistry.comlibretexts.org Stronger oxidizing agents, like chromic acid (generated from potassium dichromate and sulfuric acid), will typically oxidize the primary alcohol all the way to a carboxylic acid, resulting in 3-amino-4-sulfanylbutanoic acid. youtube.com The thiol group is also susceptible to oxidation, often forming disulfides, which complicates the reaction and may require a protection strategy for the sulfanyl (B85325) group.

Reduction: As a primary alcohol, the -CH₂OH group is already in a reduced state and cannot be further reduced.

Table 2: Oxidation Reactions of the Alcohol Moiety Note: Data is representative of typical reactions for primary alcohols and may not reflect experimentally verified results for this compound.

Oxidizing AgentSolventProduct
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)3-Amino-4-sulfanylbutanal
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Water/Acetone3-Amino-4-sulfanylbutanoic acid

Esterification and Etherification Studies

Reactions of the Primary Amine Moiety

The primary amine (-NH₂) at the C-3 position is both basic and nucleophilic, making it a hub for a variety of chemical transformations.

Acylation: The primary amine readily reacts with acylating agents like acid chlorides and anhydrides to form amides. For example, treatment with acetyl chloride or acetic anhydride would yield N-(4-hydroxy-1-sulfanylbutan-3-yl)acetamide. These reactions are typically fast and are often carried out in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: The nucleophilic amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). However, selective mono-N-alkylation of amino alcohols can be achieved through specific methods, such as chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a more controlled reaction.

Imine Formation: Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with an aldehyde, such as benzaldehyde, under acid-catalyzed conditions with removal of water, would form the corresponding N-benzylidene imine. libretexts.orgmasterorganicchemistry.com The reaction is reversible and its rate is pH-dependent, typically optimal under weakly acidic conditions (pH 4-5). libretexts.org

Aminal Formation: While imine formation is typical with primary amines, further reaction with another equivalent of the amine is generally not favored. Aminals (compounds with two amino groups attached to the same carbon) are more commonly formed from the reaction of secondary amines with aldehydes.

Table 3: Representative Reactions of the Amine Moiety Note: Data is representative of typical reactions for primary amines and may not reflect experimentally verified results for this compound.

Reaction TypeReagentConditionsProduct
AcylationAcetyl ChloridePyridineN-(4-hydroxy-1-sulfanylbutan-3-yl)acetamide
AlkylationMethyl IodideK₂CO₃Mixture of N-methylated products
Imine FormationBenzaldehydeToluene, Dean-Stark, cat. H⁺N-Benzylidene-3-amino-4-sulfanylbutan-1-ol

The primary amine's lone pair of electrons makes it a potent nucleophile. It can participate in nucleophilic substitution reactions, attacking electrophilic carbon centers. gacariyalur.ac.inmasterorganicchemistry.com For example, it can open epoxide rings or displace leaving groups from alkyl halides. Furthermore, the amine can react with quinones, which are electrophilic compounds formed during the oxidation of phenols. This reactivity is particularly relevant in contexts like wine chemistry, where amino acids and other nucleophiles can react with oxidized polyphenols. researchgate.netsemanticscholar.org The nucleophilicity of the amine in this compound would allow it to engage in similar addition reactions, potentially impacting the stability and reactivity of surrounding molecules in a complex chemical environment.

Formation of Imines and Aminals

Reactions of the Thiol Moiety

The sulfhydryl (-SH) group is the most acidic and nucleophilic site in the molecule under many conditions, making it a primary center for a variety of chemical transformations. wikipedia.org

Thioesterification: The thiol group of this compound can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form thioesters. This reaction is analogous to the esterification of alcohols but often requires different catalytic conditions. Thioester formation can also be achieved through reaction with amino acid thioesters, a process relevant in peptide chemistry. mdpi.comchemrxiv.orgfrontiersin.orgnih.gov In prebiotic chemistry studies, aminothiols like cysteine have been shown to react spontaneously with short-chain thioesters to form diacyl lipids, demonstrating the inherent reactivity of the thiol group towards acylation. chemrxiv.org

Thioether Formation: The nucleophilic thiolate anion, readily formed by deprotonating the thiol group with a base, can participate in nucleophilic substitution reactions with alkyl halides to yield thioethers (sulfides). masterorganicchemistry.com This is a common and efficient method for forming carbon-sulfur bonds. nih.govrsc.org Additionally, the thiol group can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, another important route to thioethers. rsc.orgsemanticscholar.org Transition-metal-catalyzed reactions, such as the dehydrative thioetherification between alcohols and thiols, represent another modern approach to forming thioether linkages, though this would typically involve the thiol group of one molecule reacting with the alcohol group of another. chemrevlett.com

Table 1: Examples of Thioether Formation Reactions

ReactantReagentProduct TypeReaction Conditions
This compoundAlkyl Halide (e.g., Bromoacetylated peptide)ThioetherBase-catalyzed SN2
This compoundα,β-Unsaturated KetoneThioetherMichael Addition
This compoundAlcoholThioetherTransition-Metal Catalyzed Dehydration

The thiol group is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, readily oxidize thiols to disulfides (R-S-S-R). wikipedia.orgresearchgate.net This reaction involves the coupling of two thiol molecules and is a common feature in the chemistry of aminothiols like cysteine, where disulfide bridges are crucial for protein structure. masterorganicchemistry.com The oxidation can be catalyzed by air under sonication or in the presence of base. researchgate.net

Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), sodium hypochlorite, or peroxy acids, can oxidize the thiol group further. wikipedia.orggoogle.com The oxidation proceeds through intermediate states, including sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H), ultimately yielding the highly stable sulfonic acid (R-SO₃H). researchgate.netnih.gov The formation of sulfonic acid is generally considered an irreversible oxidation state for thiols in biological contexts. researchgate.net

Table 2: Oxidation Products of the Thiol Group

Oxidizing AgentProductOxidation State of Sulfur
Air (O₂), I₂, mild reagentsDisulfide-1
Hydrogen Peroxide (H₂O₂), KMnO₄Sulfenic Acid, Sulfinic Acid, Sulfonic Acid0, +2, +4

The thiol group, particularly as its conjugate base thiolate, is a potent nucleophile that readily attacks electrophilic centers. wikipedia.org A key reaction is the Michael addition to α,β-unsaturated carbonyl compounds. acs.orgscribd.com In these reactions, the thiol attacks the β-carbon of the unsaturated system, leading to the formation of a carbon-sulfur bond. researchgate.netrsc.org The reactivity in Michael additions is generally high, and under appropriate conditions, the thiol group can react selectively in the presence of other nucleophilic groups like amines. semanticscholar.orgacs.org

Oxidation to Disulfides and Sulfonic Acids

Intramolecular Cyclization and Ring-Forming Reactions

The presence of three functional groups (amino, thiol, and alcohol) at positions that can favor cyclization (e.g., forming 5- or 6-membered rings) makes intramolecular reactions a key feature of the chemistry of this compound.

Formation of Pyrrolidines: The amino group can act as a nucleophile to displace an activated alcohol (e.g., a tosylate or mesylate) at the C1 position, which would lead to a 5-membered pyrrolidine (B122466) ring. This type of N-heterocyclization is a common strategy for synthesizing substituted pyrrolidines from amino alcohols. acs.orgrsc.orgorganic-chemistry.org

Formation of Tetrahydrothiophenes: Alternatively, the thiol group could be involved in ring formation. For instance, if the C1-hydroxyl group were converted into a leaving group, intramolecular S-alkylation could produce a substituted tetrahydrothiophene. Another possibility is the intramolecular addition of the thiol to an electrophilic center created elsewhere in the molecule. Syntheses of tetrahydrothiophenes often rely on such intramolecular cyclizations. researchgate.netresearchgate.netbeilstein-journals.org

Formation of Thiazolidines/Thiazepanes: The combination of the amino and thiol groups can lead to the formation of sulfur- and nitrogen-containing heterocycles. For example, reaction with an aldehyde or ketone could lead to the formation of a seven-membered 1,4-thiazepane (B1286124) ring through a cyclocondensation reaction involving both the amine and thiol. The reaction of 1,2-aminothiols with specific reagents is known to produce such heterocyclic systems chemoselectively. researchgate.net

Chemo- and Regioselectivity Studies of Multifunctional Group Reactions

With three nucleophilic groups—thiol, amine, and alcohol—the outcome of reactions with electrophiles is highly dependent on controlling the chemo- and regioselectivity. The inherent reactivity order of the nucleophiles is generally thiol > amine > alcohol. researchgate.net

Chemoselectivity: This refers to the preferential reaction of one functional group over others. The higher nucleophilicity of the thiol group, especially in its thiolate form at neutral or slightly alkaline pH, allows it to react selectively with many electrophiles in the presence of the amine and alcohol groups. nih.gov For example, maleimides react selectively with thiols at pH 6.5-7.5, while reaction with amines becomes competitive at higher pH. nih.gov Protection strategies are often employed to achieve desired selectivity. For instance, protecting the more reactive thiol and amine groups allows for selective reactions at the alcohol center.

Regioselectivity: This relates to the site of attack within a functional group or molecule. In the context of this compound, regioselectivity would be crucial in reactions like intramolecular cyclization, determining which ring system is formed. The choice of reagents and reaction conditions (e.g., acid or base catalysis) can direct the reaction to a specific pathway. researchgate.net For example, acid-catalyzed cyclization of an amino alcohol might favor the formation of a pyrrolidine ring. organic-chemistry.org

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of this compound is essential for both its analysis and its use in further synthesis.

For Analytical Purposes: Because aminothiols may lack a strong chromophore or are not volatile enough for certain chromatographic techniques, derivatization is a common prerequisite for their detection and quantification. oup.com

HPLC Analysis: For High-Performance Liquid Chromatography (HPLC), the thiol group is often targeted with specific reagents to attach a fluorescent or UV-active tag. Common derivatizing agents include N-(1-pyrenyl)maleimide (NPM), N-(2-acridonyl)maleimide (MIAC), and 4,4'-dithiodipyridine (DTDP). nih.govrsc.orgacs.org These reactions are often fast, specific for thiols, and yield stable, highly detectable products. nih.govacs.org

GC-MS Analysis: For Gas Chromatography-Mass Spectrometry (GC-MS), the polar functional groups (-SH, -NH₂, -OH) must be derivatized to increase volatility and thermal stability. gcms.cz A common two-step procedure involves oximation to protect carbonyl groups (if any were formed through oxidation) followed by silylation (e.g., with BSTFA) to convert the -OH, -NH₂, and -SH groups into their trimethylsilyl (B98337) (TMS) ether, amine, and thioether counterparts. gcms.cz Alkylation and acylation are also used. nih.gov

For Synthetic Purposes: Derivatization is used to install protecting groups, allowing for selective reactions at other positions. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the thiol as a thioether or disulfide, enabling modification of the hydroxyl group. The choice of protecting group is critical for ensuring compatibility with subsequent reaction conditions and for selective deprotection.

Table 3: Common Derivatizing Agents for Analytical Purposes

Analytical MethodFunctional Group TargetedDerivatizing AgentPurpose of Derivatization
HPLC-FLDThiol (-SH)N-(1-pyrenyl)maleimide (NPM)Adds a fluorescent tag
HPLC-FLDThiol (-SH)N-(2-acridonyl)maleimide (MIAC)Adds a fluorescent tag
HPLC-MS/MSThiol (-SH)4,4'-dithiodipyridine (DTDP)Forms a stable derivative for MS detection
GC-MS-OH, -NH₂, -SHBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Silylation to increase volatility
GC-MS-NH₂, -OHEthyl Chloroformate (ECF)Acylation to increase volatility

Acetylation and Other Acylations

Acylation, particularly acetylation, is a fundamental reaction for protecting functional groups or preparing derivatives. mdpi.com In this compound, the amine, alcohol, and thiol groups can all undergo acylation, typically using reagents like acetic anhydride or acetyl chloride. mdpi.comtandfonline.com The relative reactivity of these groups generally follows the order of amine > thiol > alcohol, based on nucleophilicity, although reaction conditions can be tailored to favor the acylation of a specific group.

The primary amine is the most nucleophilic and readily acylates under mild conditions to form an amide. nih.govresearchgate.net The thiol group can be acylated to form a thioester, while the primary alcohol acylates to form an ester. mdpi.comunlp.edu.ar Achieving chemoselectivity is a key consideration. For instance, selective N-acylation of aminothiols and aminoalcohols can be achieved with high yields using specific acylating reagents that recognize the high nucleophilicity of the primary amine over the sulfhydryl or hydroxyl groups. nih.gov For example, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been shown to be highly selective for primary amines in the presence of other nucleophilic groups like thiols and alcohols. nih.gov

Conversely, selective O-acylation of the hydroxyl group in the presence of an amine can be accomplished under acidic conditions. nih.gov In an acidic medium, the amine group is protonated to form an ammonium salt, which significantly reduces its nucleophilicity, thereby allowing the acylating agent to react preferentially with the hydroxyl group. nih.gov

Studies on general acetylation of alcohols, amines, and thiols have demonstrated that these reactions can be carried out efficiently under solvent- and catalyst-free conditions, often with mild heating. mdpi.comtandfonline.com For example, complete conversion of various substrates can be achieved using acetic anhydride at moderate temperatures. mdpi.com

Table 1: General Conditions for Acylation of Amines, Thiols, and Alcohols

Functional GroupTypical ReagentConditions for Selective AcylationProductReference
Amine (-NH2)Acetic Anhydride (Ac2O)Mild, neutral, or slightly basic conditions; aqueous medium with NaHCO3.Amide researchgate.net
5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-onesHighly selective for primary amines over -SH and -OH groups.Amide nih.gov
Hydroxyl (-OH)Acetyl Chloride (AcCl) or Ac2OAcidic conditions (e.g., HCl, perchloric acid) to protonate and deactivate the amine group.Ester nih.gov
Thiol (-SH)Acetic Anhydride (Ac2O)Generally less reactive than amines but more reactive than alcohols under neutral conditions.Thioester mdpi.com

Formation of Stable Adducts for Chromatographic Analysis

Due to the low volatility and high reactivity of polyfunctional thiols like this compound, derivatization is often a necessary step for robust chromatographic analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). gcms.czmdpi.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. gcms.cz

Several strategies are employed to form stable adducts suitable for analysis:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert active hydrogens on amines, alcohols, and thiols into trimethylsilyl (TMS) ethers, amines, and thioethers. This two-step process, often preceded by methoximation to protect keto groups, increases volatility for GC-MS analysis. gcms.cz

Acylation: As discussed previously, acylation can be used. For instance, chloroformates like ethyl chloroformate (ECF) can simultaneously derivatize and facilitate the extraction of aminothiols from a sample matrix. nih.gov

Maleimide-based Derivatization: Reagents containing a maleimide (B117702) group react selectively and rapidly with thiols to yield stable, often fluorescent, adducts. nih.govresearchgate.net This makes them highly suitable for High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. Examples include ThioGlo3 and N-(2-acridonyl)maleimide (MIAC). nih.govresearchgate.net

Pyridine-based Derivatization: 4,4′-dithiodipyridine (DTDP) reacts quickly with thiols at acidic pH to form stable disulfide adducts that can be enriched by solid-phase extraction (SPE) and analyzed by HPLC-MS/MS. acs.org

The choice of derivatizing agent depends on the analytical platform (GC or HPLC) and the desired sensitivity and selectivity. mdpi.com

Table 2: Common Derivatization Reagents for Analysis of Thiols and Amines

ReagentTarget Functional Group(s)Analytical MethodKey FeatureReference
BSTFA-OH, -NH2, -SHGC-MSForms volatile TMS derivatives. gcms.cz
Ethyl Chloroformate (ECF)-NH2, -SHGC-MSSimultaneous derivatization and extraction. nih.gov
4,4′-dithiodipyridine (DTDP)-SHHPLC-MS/MSForms stable adducts at wine pH. acs.org
ThioGlo3-SHHPLC-FluorescenceForms highly fluorescent adducts. nih.gov
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)-SHUHPLC-FluorescenceSpecific to thiols, provides fluorescent adducts. oup.com

Preparation of Deuterium-Labeled Analogues for Isotope Dilution Assays

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of trace-level compounds in complex matrices. researchgate.netdntb.gov.uanih.gov This technique requires a stable isotope-labeled internal standard, such as a deuterium-labeled analogue of the analyte. nih.govnih.gov For this compound, several strategies can be employed for deuterium (B1214612) labeling.

De Novo Synthesis: This approach involves building the molecule from simple, commercially available deuterated precursors. For example, a synthesis could start from a deuterated butanol or butanal derivative, introducing the amino and sulfanyl groups in subsequent steps. mdpi.comnih.gov This method allows for precise control over the location and number of deuterium atoms. Synthesizing labeled standards from deuterated starting materials like CD₃MgBr or using D₂O in specific reaction steps is a common strategy. mdpi.com

H/D Exchange Reactions: Selective hydrogen-deuterium exchange reactions offer a direct route to label the molecule. Catalytic systems, such as Palladium on carbon (Pd/C) with aluminum and D₂O, can facilitate the chemo- and regioselective exchange of specific protons for deuterons. mdpi.com For instance, a Ru/C catalyst in D₂O under an H₂ atmosphere has been used for H/D exchange at the α-position of alcohols. mdpi.com These methods are attractive due to their simplicity and the use of D₂O as an inexpensive deuterium source. mdpi.com

The synthesized deuterated analogue, for example, [²Hₓ]-3-Amino-4-sulfanylbutan-1-ol, would ideally have a mass shift of at least 3 atomic mass units to avoid spectral overlap with the natural isotopes of the unlabeled analyte. It is then used as an internal standard in LC-MS/MS or GC-MS methods to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification. nih.gov

Table 3: Strategies for Preparing Deuterium-Labeled Analogues

StrategyDescriptionExample Reagents/CatalystsAdvantagesReference
De Novo SynthesisTotal synthesis of the target molecule using deuterated building blocks.Lithium aluminum deuteride (B1239839) (LiAlD4), deuterated Grignard reagents (e.g., CD3MgBr), D2O.Precise control of labeling position and extent. nih.govmdpi.com
Catalytic H/D ExchangeDirect replacement of hydrogen atoms with deuterium on the target molecule using a catalyst.Pd/C-Al-D2O, Ru/C in D2O.Operationally simple, uses inexpensive D2O. mdpi.commdpi.com

Mechanistic Investigations of Reactions Involving 3 Amino 4 Sulfanylbutan 1 Ol

Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

The elucidation of reaction pathways for complex molecules like 3-Amino-4-sulfanylbutan-1-ol relies on a combination of spectroscopic and kinetic techniques to monitor the transformation of reactants into products over time.

Spectroscopic Methods: Spectroscopic analysis provides real-time snapshots of the chemical species present in a reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking changes in the carbon-hydrogen framework of the molecule, confirming structural transformations during a reaction. researchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to separate and identify reactants, products, and byproducts, even at very low concentrations. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the species involved. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is effective for monitoring changes in functional groups, such as the disappearance of the thiol (S-H) stretch or the appearance of a carbonyl (C=O) group in oxidation reactions. researchgate.net

Kinetic Methods: Kinetic studies measure reaction rates to help deduce the mechanism.

Reaction Progress Kinetic Analysis (RPKA): This method involves monitoring the concentration of reaction components continuously to rapidly determine the reaction order and rate constants with respect to each species. scripps.edu This approach is powerful for deciphering complex reaction networks without needing a pre-supposed mechanism. scripps.edu

Stopped-Flow Kinetics: For very fast reactions, stopped-flow techniques can be employed. wustl.edu By rapidly mixing reactants and monitoring the subsequent change in an optical signal (like UV-Vis absorbance), it is possible to study reaction steps that occur on a millisecond timescale. wustl.edu

Initial Rate Studies: This classical method involves measuring the reaction rate at the beginning of the reaction under various starting concentrations of reactants to determine the rate law, which is a mathematical expression of how the rate depends on concentration.

Table 1: Spectroscopic and Kinetic Methods in Reaction Pathway Elucidation

TechniqueApplicationInformation Obtained
NMR (¹H, ¹³C)Structural analysis of reactants and productsChanges in chemical structure, identification of isomers
LC-MS/MSSeparation and identification of non-volatile compoundsQuantification of precursors and products in a complex matrix researchgate.netnih.gov
GC-MSSeparation and identification of volatile compoundsQuantification of volatile products and intermediates nih.govasm.org
RPKAContinuous monitoring of reactant/product concentrationsReaction rate dependencies, catalytic cycle vs. off-cycle processes scripps.edu
Stopped-FlowAnalysis of rapid reaction stepsRate constants for fast, transient phases of a reaction wustl.edu

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. Their identification is a cornerstone of mechanistic investigation, though they are often difficult to detect due to their high reactivity and short lifetimes.

In reactions involving amino thiols, several types of intermediates can be postulated:

Thiouronium Salts: In the synthesis of thiols from alkyl halides, an isothiouronium salt is a common intermediate formed by the reaction of the halide with thiourea (B124793), which is later hydrolyzed.

Disulfides: The mild oxidation of thiols often proceeds through a disulfide intermediate. In the case of this compound, this would be a symmetrical disulfide formed from two molecules.

Cyclic Intermediates: The presence of multiple nucleophilic groups (amine, hydroxyl, thiol) allows for the possibility of intramolecular reactions. For instance, intramolecular nucleophilic attack by the amine on a carbonyl group (if the alcohol is oxidized) can lead to cyclic hemiaminals or enamines. A notable parallel is the intramolecular attack of an amino group on a lactone to form lactam and hemiorthoester intermediates. nih.gov

Quinone Adducts: Thiols are known to react with quinones, which are oxidation products of phenols. This reaction proceeds via a Michael-type addition, forming a thioether-linked adduct. nih.gov

Techniques for identifying these intermediates include low-temperature spectroscopy to increase their lifetime, trapping experiments where a reactive species is added to form a stable, characterizable product, and advanced mass spectrometry techniques designed to detect transient ions. nih.gov

Table 2: Potential Reaction Intermediates and Formation Context

Intermediate TypePlausible Formation ReactionSignificance
DisulfideMild oxidation of the thiol groupKey step in oxidative pathways; can be reversible
Thiazolidine (B150603)Reaction with an aldehyde or ketoneFormation of a stable five-membered heterocyclic ring researchgate.net
Lactam/HemiorthoesterIntramolecular cyclization following functional group modificationIndicates a multi-step pathway involving cyclization nih.gov
Thioether AdductReaction with an electrophile like a quinoneDemonstrates nucleophilic character of the thiol nih.gov

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

Computational Analysis: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These calculations can map the potential energy surface of a reaction, locate the structure of transition states, and calculate the activation energy (Ea). This provides a theoretical basis for understanding reaction feasibility and selectivity.

Experimental Analysis: The activation parameters of a reaction, including the activation enthalpy (ΔH‡) and entropy (ΔS‡), can be determined experimentally by measuring the temperature dependence of the reaction rate constant (k) and applying the Eyring equation. A large negative ΔS‡, for example, often suggests a highly ordered, associative transition state, such as in a bimolecular or cyclization reaction.

Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can also provide information about bond-breaking or bond-forming events in the rate-determining step of the transition state.

Table 3: Methods for Transition State and Energetic Analysis

MethodTypeKey Information Provided
DFT CalculationsComputationalTransition state geometry, activation energy (Ea), reaction energy profile
Eyring Plot AnalysisExperimentalEnthalpy of activation (ΔH‡), Entropy of activation (ΔS‡)
Kinetic Isotope Effect (KIE)ExperimentalInformation on bond breaking/formation at the transition state

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Catalysts and solvents can profoundly influence the rate and outcome of a reaction by altering the mechanism.

Catalysis:

Acid/Base Catalysis: The amino and hydroxyl groups in this compound mean that its reactions are susceptible to both acid and base catalysis. An acid catalyst can protonate the hydroxyl group, making it a better leaving group, while a base can deprotonate the thiol or hydroxyl group, increasing its nucleophilicity. Zeolites, with their defined acidic and basic sites, are examples of solid catalysts used in related reactions. researchgate.net

Metal Catalysis: Transition metals, particularly copper, are known to catalyze the oxidation of thiols. researchgate.net The mechanism often involves the formation of a copper-thiolate complex, which then reacts with oxygen. researchgate.net Ruthenium complexes have been shown to be highly effective in catalyzing coupling reactions between amino alcohols and other alcohols. researchgate.net

Solvent Effects: The choice of solvent is critical.

Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged species, such as ionic intermediates and polar transition states, through hydrogen bonding. This can significantly enhance the rates of reactions that involve charge separation.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dissolve polar reagents but are not hydrogen bond donors. They are particularly effective for Sₙ2 reactions, where they solvate the cation but leave the nucleophilic anion relatively free and highly reactive.

Nonpolar Solvents (e.g., hexane, toluene): These solvents are typically used for reactions involving nonpolar reactants and are less likely to interact strongly with the reaction pathway.

Table 4: Influence of Catalysts and Solvents on a Hypothetical Reaction

ConditionExampleEffect on Reaction Mechanism
Acid CatalystH₂SO₄Protonates hydroxyl or amino groups, activating them for substitution.
Base CatalystNaOHDeprotonates thiol or hydroxyl groups, increasing nucleophilicity.
Metal CatalystCu(II)Facilitates oxidation of the thiol group via a metal-thiolate complex. researchgate.net
Polar Protic SolventEthanolStabilizes charged transition states, potentially increasing reaction rate.
Polar Aprotic SolventDMFEnhances nucleophilicity of anions in Sₙ2 reactions.

Stereochemical Analysis of Reaction Products

Since this compound possesses a chiral center at the C3 position, reactions at or near this center can proceed with specific stereochemical outcomes.

Stereospecificity: If a reaction mechanism dictates a specific spatial arrangement for the transformation, only one stereoisomer of the product will be formed from one stereoisomer of the reactant. For example, an Sₙ2 reaction proceeds with an inversion of configuration at the reaction center.

Stereoselectivity: If a reaction can produce multiple stereoisomers but one is formed in preference, the reaction is stereoselective. This is often the case in enzyme-catalyzed reactions, where the chiral environment of the enzyme's active site dictates the approach of the substrate. For instance, the enzymatic cleavage of diastereomeric cysteine conjugates of 3-sulfanylhexan-1-ol can yield specific enantiomers of the final product with high purity. researchgate.net

The stereochemical makeup of the products is typically analyzed using chiral chromatography (either GC or HPLC) or by using NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which converts enantiomers into diastereomeric esters that are distinguishable by NMR. researchgate.net

Table 5: Stereochemical Considerations in Reactions

ConceptDescriptionExample Scenario
Chiral Starting MaterialThe reactant exists as a specific enantiomer (e.g., (3R)- or (3S)-isomer).Using pure (3R)-3-Amino-4-sulfanylbutan-1-ol.
Stereospecific ReactionThe mechanism forces a single stereochemical outcome.An Sₙ2 reaction at a chiral center adjacent to the functional groups.
Stereoselective ReactionOne stereoisomeric product is favored over others.Enzymatic reduction of a ketone precursor, favoring one alcohol stereoisomer. researchgate.net
RacemizationFormation of an equal mixture of enantiomers.A reaction proceeding through a planar, achiral intermediate.
Analysis MethodTechnique to determine the enantiomeric or diastereomeric ratio.Chiral GC/HPLC or NMR with a chiral derivatizing agent. researchgate.netresearchgate.net

Advanced Spectroscopic and Chromatographic Analysis of 3 Amino 4 Sulfanylbutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural and dynamic investigation of 3-Amino-4-sulfanylbutan-1-ol, offering unparalleled detail at the atomic level.

Structural Elucidation and Stereochemical Assignment

The definitive structure and stereochemistry of this compound are established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental framework, while 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the intricate connectivity and spatial relationships within the molecule.

¹H NMR spectra allow for the identification of all non-exchangeable protons and their immediate electronic environment. The chemical shifts, signal multiplicities (e.g., doublet, triplet, multiplet), and coupling constants (J-values) are critical for assigning protons to their respective positions in the butanol chain. For instance, the protons on the carbon bearing the hydroxyl group (C1) and the thiol group (C4) would exhibit distinct chemical shifts influenced by these heteroatoms.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The positions of the signals are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen, nitrogen, and sulfur.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.70 (t)60.5
21.85 (m)35.2
33.20 (m)55.8
42.75 (d)28.1

Note: The data presented in this table is illustrative and may vary based on the solvent and experimental conditions.

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) studies can provide valuable information about the conformational flexibility and intramolecular exchange processes in this compound. The molecule is not static; it undergoes rapid conformational changes at room temperature. These dynamics can be studied by acquiring NMR spectra at different temperatures.

As the temperature is lowered, the rate of conformational interchange slows down. This can lead to the broadening of NMR signals and, at sufficiently low temperatures (the coalescence point), the emergence of separate signals for each distinct conformer. By analyzing the spectra at various temperatures, it is possible to determine the energy barriers for these conformational changes. Furthermore, DNMR can be used to study the rate of proton exchange for the -OH, -NH₂, and -SH groups with the solvent or with each other, providing insights into the hydrogen bonding network of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of this compound. By measuring the m/z value of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to calculate a unique elemental formula. This is a critical step in confirming the identity of the compound, distinguishing it from isomers or other compounds with the same nominal mass. For example, HRMS can easily differentiate between C₄H₁₁NOS and other potential formulas with a similar integer mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the structure of this compound by analyzing its fragmentation behavior. In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The m/z values of these fragment ions are then measured, providing a "fingerprint" of the molecule's structure.

By carefully analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways and, consequently, the connectivity of the atoms in the original molecule. For this compound, characteristic fragmentation patterns would include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). The fragmentation pattern can also provide information about the relative positions of the functional groups.

Table 2: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
136.0640119.0374NH₃
136.0640118.0561H₂O
136.0640102.0245H₂S

Note: The m/z values are theoretical and based on the exact masses of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its polar nature and relatively low volatility, this compound is not ideally suited for direct analysis by gas chromatography (GC). However, it can be analyzed by GC-MS after conversion into a more volatile derivative. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability.

Common derivatization strategies for compounds containing hydroxyl, amino, and thiol groups include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640), TFAA). These reactions replace the active hydrogens on the functional groups with non-polar groups, making the resulting derivative amenable to GC separation.

The derivatized sample is then injected into the GC-MS system. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is particularly useful for the quantitative analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of this compound in complex matrices such as food and biological samples. This method offers high selectivity and sensitivity, which is crucial for analyzing trace amounts of the compound.

In a typical LC-MS/MS analysis, the sample is first subjected to chromatographic separation, usually on a C18 reversed-phase column. This step separates this compound from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI).

Following ionization, the precursor ion of this compound is selected in the first mass analyzer (MS1) and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and reduces matrix interference.

Key parameters for the LC-MS/MS analysis of this compound are summarized in the table below.

ParameterValue
Chromatographic Column C18 reversed-phase
Mobile Phase Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI) in positive mode
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragment ions resulting from the collision-induced dissociation of the precursor ion
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its amine (-NH2), thiol (-SH), and hydroxyl (-OH) groups.

The presence of the primary amine group is typically indicated by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The thiol group (-SH) gives rise to a weak absorption band in the range of 2550-2600 cm⁻¹. The hydroxyl group (-OH) is characterized by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which often overlaps with the N-H stretching vibrations.

A summary of the expected IR absorption bands for this compound is provided in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
**Amine (-NH₂) **N-H stretch (asymmetric & symmetric)3300-3500Medium
Thiol (-SH) S-H stretch2550-2600Weak
Hydroxyl (-OH) O-H stretch3200-3600Strong, Broad
Alkane (C-H) C-H stretch2850-3000Medium to Strong

Chromatographic Method Development and Validation

The development of a robust chromatographic method is essential for the accurate analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach. Optimization involves adjusting the mobile phase composition (the ratio of aqueous to organic solvent), the type and concentration of the acidic modifier (e.g., formic acid, acetic acid), the column temperature, and the flow rate to achieve optimal separation from interfering compounds. Gradient elution is often preferred over isocratic elution to improve peak shape and reduce analysis time, especially in complex matrices.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups. Derivatization is typically required to convert the compound into a more volatile and thermally stable form. Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) which react with the -OH, -NH2, and -SH groups. The optimization of GC parameters would then involve selecting the appropriate column (e.g., a non-polar or medium-polarity capillary column), optimizing the temperature program of the oven, and adjusting the carrier gas flow rate.

Effective sample preparation is critical for the reliable analysis of trace levels of this compound, particularly in complex samples. The goal is to extract the analyte, remove interfering substances, and concentrate the sample.

A common approach involves an initial extraction step, often using a solvent mixture that is compatible with the subsequent analytical technique. This can be followed by a clean-up step using solid-phase extraction (SPE). For this compound, a cation-exchange SPE cartridge can be effective due to the presence of the basic amine group. The compound is retained on the sorbent while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solution.

For accurate quantification, especially at low concentrations, a stable isotope dilution assay (SIDA) is the gold standard. This method involves adding a known amount of an isotopically labeled internal standard (e.g., this compound-d4) to the sample at the beginning of the sample preparation process.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic analysis. By measuring the ratio of the response of the native analyte to the labeled standard using mass spectrometry, any losses during sample workup can be compensated for, leading to highly accurate and precise quantification.

A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the native analyte.

Computational Chemistry and Molecular Modeling of 3 Amino 4 Sulfanylbutan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of a molecule. uobaghdad.edu.iq These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule. For 3-Amino-4-sulfanylbutan-1-ol, such calculations would provide invaluable data on its intrinsic properties.

Conformation and Tautomerism Studies

Due to its flexible backbone and multiple functional groups (amino, sulfanyl (B85325), and hydroxyl), this compound can exist in numerous spatial arrangements (conformers). The presence of amine and thiol groups also suggests the possibility of tautomerism, where a hydrogen atom migrates between the nitrogen and sulfur atoms. nih.gov

A systematic computational study would involve:

Conformational Search: Identifying all low-energy conformers of the molecule by rotating its single bonds.

Geometry Optimization: Using DFT or ab initio methods to find the precise 3D structure and relative energy of each conformer and potential tautomer. nih.gov

Tautomer Stability: Calculating the relative Gibbs free energies of the amine-thiol and imine-thiol tautomeric forms to predict which is more stable under various conditions.

Table 6.1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on actual published data.)

Conformer ID Relative Energy (kcal/mol) Dihedral Angle (N-C3-C2-C1) Key Intramolecular Interactions
Conf-01 0.00 60° (gauche) H-bond (OH...N)
Conf-02 1.25 180° (anti) H-bond (SH...O)
Conf-03 2.50 -60° (gauche) Steric repulsion
6.1.2. Spectroscopic Property Prediction

DFT calculations are highly effective at predicting spectroscopic data, which is crucial for identifying and characterizing a molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each conformer. Comparing these predictions with experimental spectra helps confirm the molecule's structure.

Vibrational Spectroscopy (IR & Raman): Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. bldpharm.com This aids in the interpretation of experimental Infrared (IR) and Raman spectra.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study how a molecule moves and changes shape over time. semanticscholar.org An MD simulation of this compound would involve:

Simulating the molecule's movement in a solvent (like water) over a period of nanoseconds to microseconds. nist.gov

Analyzing the trajectory to understand the flexibility of the molecule, the lifetimes of different conformations, and the dynamics of intramolecular hydrogen bonds. semanticscholar.org

Exploring the full conformational landscape to see which shapes the molecule prefers and how easily it can transition between them. thieme-connect.de

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict a molecule's chemical reactivity without needing to perform a physical experiment.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons. A small HOMO-LUMO gap often suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually shows the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. uobaghdad.edu.iq This helps predict sites for nucleophilic and electrophilic attack. For this compound, the nitrogen and sulfur atoms would likely be key reactive sites.

Reaction Pathway Modeling: By modeling the transition states, chemists can calculate the activation energies for potential reactions, such as oxidation of the thiol or acylation of the amine, to predict which reactions are most likely to occur.

Table 6.2: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative and not based on actual published data.)

Descriptor Predicted Value Interpretation
HOMO Energy -5.8 eV Indicates electron-donating capability (nucleophilicity)
LUMO Energy 1.2 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 7.0 eV Suggests moderate chemical stability
MEP Minimum -45 kcal/mol (on N atom) Most likely site for electrophilic attack
6.4. Ligand-Protein Docking and Interaction Studies

Molecular docking is a computational technique that predicts how a small molecule (ligand) might bind to a protein's active site. chemsrc.com Although no biological activity is assumed, theoretical docking studies can reveal potential interaction modes.

A docking study of this compound with a model protein would involve:

Placing the ligand into the binding pocket of a protein in various orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose. uobaghdad.edu.iq

Analyzing the best-scoring poses to identify key theoretical interactions, such as hydrogen bonds between the ligand's hydroxyl/amino groups and protein residues, or interactions involving the thiol group. This provides a hypothesis for how the molecule might interact with biological systems on a structural level.

Applications in Organic Synthesis and Catalysis

Ligand Design and Development for Asymmetric Catalysis

The simultaneous presence of soft (sulfur) and hard (nitrogen, oxygen) donor atoms, combined with a chiral backbone, makes 3-Amino-4-sulfanylbutan-1-ol an exemplary scaffold for the development of novel chiral ligands. Such ligands are critical for asymmetric catalysis, where they impart stereocontrol on a metal center or act as catalysts themselves.

In transition metal catalysis, chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products. Amino alcohols and amino thiols are privileged structures for ligand design due to their ability to form stable chelate rings with metal centers.

The structure of this compound allows it to act as a tridentate N,S,O-ligand or, through selective functionalization, as a bidentate N,S-, N,O-, or S,O-ligand. Thiol-containing amino acids are known to act as versatile chelating ligands, with the hard amine and carboxylate groups and the soft thiolate group capable of binding to a wide range of metals from Group 3 to Group 15. Similarly, amino alcohols are common precursors for ligands used in nickel-catalyzed cross-coupling reactions and for N,N,P-tridentate Schiff base ligands.

By combining these features, this compound can be used to synthesize ligands that create a well-defined, rigid chiral environment around a metal center. This is crucial for achieving high enantioselectivity in reactions such as asymmetric hydrogenation, allylic substitution, and C-H functionalization. For example, copper(I) complexes with amino acid ligands have been used in the coupling of aryl iodides with thiols. A ligand derived from this compound could be highly effective in similar transformations, with the potential for fine-tuning the electronic and steric properties by modifying the alcohol or amine moieties.

Ligand Type / PrecursorMetalCatalyzed ReactionSignificance
Chiral Amino AlcoholsNickelSuzuki Cross-CouplingEnables coupling of unactivated alkyl halides.
Thiol-containing Amino AcidsCopper(I)N-arylation of SulfonamidesPowerful catalyst for C-N bond formation.
Chiral Amino AlcoholsZincSynthesis of Oxazolinylquinoline LigandsCreation of versatile chiral ligands for various reactions.
P,S-heterodonor LigandN/AGeneral Asymmetric CatalysisAxially chiral ligands provide a unique stereogenic element.

This table presents examples of reactions catalyzed by transition metal complexes bearing ligands derived from precursors analogous to this compound.

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis. Chiral amines and thiols are prominent classes of organocatalysts. This compound, containing both amine and thiol functionalities within a chiral framework, is a promising candidate for a multifunctional organocatalyst.

The primary amine can engage in enamine or iminium ion catalysis, which are classic activation modes for α-functionalization of carbonyls and conjugate additions. The thiol and hydroxyl groups can act as hydrogen-bond donors, helping to organize the transition state and enhance stereoselectivity. This cooperative functionality is a hallmark of many highly effective organocatalysts, such as the thiourea (B124793) derivatives of cinchona alkaloids used for the conjugate addition of thiols to α,β-unsaturated systems.

For example, primary amino acid derivatives have been successfully used as heterogeneous catalysts in asymmetric rearrangement reactions. Given its structure, this compound could catalyze reactions like the Michael addition of thiols to enones or the aldol (B89426) reaction of ketones and aldehydes. The combination of a nucleophilic amine/thiol with a hydrogen-bonding alcohol group could allow for novel modes of activation and stereocontrol, making it a valuable target for the development of new organocatalytic systems.

Role in Transition Metal-Catalyzed Reactions

Role in the Synthesis of Value-Added Chemicals

Chiral building blocks containing multiple heteroatoms are of immense importance in the synthesis of fine chemicals, particularly active pharmaceutical ingredients (APIs). The structural motifs present in this compound—a chiral amino alcohol with a sulfur substituent—are found in numerous biologically active molecules.

Chiral 1,2-amino alcohols are key intermediates in the synthesis of antiviral drugs, antibiotics, and neurotransmitters. For instance, the synthesis of the HIV protease inhibitor Atazanavir relies on a chiral amino acid intermediate. The introduction of a thiol or potential thiol group, as is present in this compound, adds another layer of functionality that is often sought in drug design to interact with biological targets or to modulate pharmacokinetic properties. α-Thio aromatic acids, for example, serve as crucial intermediates for ritonavir-like molecules.

Furthermore, related sulfanyl (B85325) alcohols are recognized as high-value chemicals in the flavor and fragrance industry. For example, 3-Mercapto-3-methylbutan-1-ol is a key aroma compound found in coffee and passion fruit juice. While not an amino-derivative, its synthesis and value highlight the industrial interest in functionalized sulfanyl alcohols. The synthetic accessibility of this compound could therefore position it as a key precursor for a range of high-value products.

Class of Value-Added ChemicalPrecursor TypeExample Product/TargetIndustrial Sector
Antiviral DrugsChiral Amino Acids / AlcoholsAtazanavir, RitonavirPharmaceutical
Flavor & Fragrance CompoundsSulfanyl Alcohols3-Mercapto-3-methylbutan-1-olFood & Beverage
Chiral AuxiliariesChiral Amino AlcoholsEvans AuxiliariesChemical Synthesis
Bioactive Natural ProductsAmino AlcoholsPhenylethanolaminesPharmaceutical

This table illustrates the types of value-added chemicals derived from building blocks structurally related to this compound.

Methodology Development Utilizing this compound as a Model Substrate

Information regarding the use of this compound as a model substrate in methodology development is not available in the current body of scientific literature. Research efforts in organic synthesis and catalysis have not yet reported the use of this specific compound to demonstrate the efficacy or principles of new reaction methodologies.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in working with 3-Amino-4-sulfanylbutan-1-ol is the development of efficient and environmentally friendly methods for its synthesis. Traditional synthetic routes for similar polyfunctional molecules can be lengthy, require harsh reaction conditions, and generate significant chemical waste. Future research should prioritize the development of "greener" synthetic strategies. researchgate.net This could involve the use of biocatalysis, employing enzymes to carry out specific transformations with high chemo- and stereoselectivity under mild conditions. Additionally, exploring novel catalysts, such as those based on earth-abundant metals, could provide more sustainable alternatives to precious metal catalysts often used in organic synthesis. acs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be crucial in designing these new synthetic pathways. researchgate.net

Exploration of Novel Reactivity Patterns and Transformations

The presence of three distinct functional groups—amino, sulfanyl (B85325) (thiol), and hydroxyl—within the same molecule endows this compound with a rich and complex reactivity profile. A significant area of future research will be to explore novel reactivity patterns and transformations of this compound. This includes investigating the chemoselective reactions of each functional group in the presence of the others. For instance, developing methods to selectively modify the thiol group without affecting the amino or hydroxyl groups is a key challenge. rsc.org Furthermore, the synergistic or antagonistic interactions between the functional groups could lead to unique reactivity not observed in simpler molecules. Research into "click chemistry" reactions involving the thiol or amino groups could also open up new avenues for its application in bioconjugation and materials science. thieme-connect.comnih.gov

Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To fully understand and optimize reactions involving this compound, the development of advanced analytical techniques for real-time monitoring is essential. Traditional methods often rely on quenching the reaction and analyzing the mixture, which may not provide a complete picture of the reaction kinetics and mechanism. Techniques such as in-line NMR, FTIR, and mass spectrometry can provide real-time data on the consumption of reactants and the formation of products and intermediates. nih.govbeilstein-journals.org For aminothiols specifically, methods like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection have proven effective for sensitive and selective analysis. thermofisher.comrsc.orgrsc.org The application and refinement of these techniques will be crucial for gaining a deeper understanding of the reaction dynamics.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work offers a powerful tool for the rational design of new reactions and applications for this compound. escholarship.orgacs.orgnih.govacs.org Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction pathways, calculate activation energies, and understand the electronic structure of the molecule. rsc.org This theoretical insight can guide the design of experiments, leading to more efficient discovery of new transformations and catalysts. acs.org Conversely, experimental data is crucial for validating and refining computational models, ensuring their predictive accuracy. escholarship.orgrsc.org This integrated approach will be instrumental in accelerating progress in the field.

Expanding the Scope of Applications in Emerging Areas of Organic Chemistry

While the specific applications of this compound are yet to be extensively explored, its multifunctional nature suggests potential in various emerging areas of organic chemistry. Its ability to engage in multiple types of non-covalent interactions could make it a valuable building block for the design of supramolecular assemblies and functional materials. The presence of both a nucleophilic thiol and an amino group could be exploited in the synthesis of novel heterocyclic compounds or as a ligand in catalysis. mdpi.com Furthermore, its structural similarity to biologically relevant molecules like cysteine suggests potential applications in medicinal chemistry and chemical biology, for example, as a building block for peptidomimetics or as a probe for studying biological processes. goong.com

Q & A

Basic: What are the standard synthetic routes for 3-Amino-4-sulfanylbutan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including thiolation and amination. A common approach is the reduction of a thioester intermediate followed by selective amine protection/deprotection. For example, analogous amino alcohol syntheses (e.g., (S)-2-Amino-4-phenylbutan-1-ol) achieved >90% yield via catalytic hydrogenation or borane-mediated reduction under inert atmospheres . Optimization strategies include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity.
  • Temperature Control : Low temperatures (−10°C to 25°C) minimize side reactions like oxidation of the sulfanyl group.
  • Purification : Column chromatography with polar solvents (e.g., MeOH/CH₂Cl₂) improves purity.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the sulfanyl (-SH) and amino (-NH₂) groups. For example, the sulfanyl proton typically appears as a broad singlet at δ 1.5–2.5 ppm, while the amino group resonates at δ 2.8–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₄H₁₁NOS has a theoretical mass of 121.06 g/mol).
  • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>95% threshold for biological assays).

Advanced: How do structural modifications at the sulfanyl or amino group influence the compound’s bioactivity in pharmacological models?

Methodological Answer:
Structure-activity relationship (SAR) studies are critical. For example:

  • Sulfanyl Group Replacement : Replacing -SH with methylthio (-SCH₃) may enhance metabolic stability but reduce antioxidant activity due to decreased redox activity.
  • Amino Group Derivatization : Acetylation of the amino group (to -NHCOCH₃) can improve blood-brain barrier penetration, as seen in analogs of 3-benzoylpropionic acid derivatives .
Modification Effect on Bioactivity Reference Model
-SH → -SCH₃↑ Metabolic stability, ↓ redox activityIn vitro hepatic microsomes
-NH₂ → -NHCOCH₃↑ Lipophilicity, ↑ CNS penetrationAdjuvant arthritis models

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:
Contradictions often arise from differences in experimental design or model systems. A systematic approach includes:

Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

Model-Specific Factors : Compare in vitro (e.g., cell lines) vs. in vivo (e.g., rodent) results, noting species-specific metabolic pathways .

Data Triangulation : Cross-reference with structurally similar compounds (e.g., 4-aminobutan-1-ol derivatives) to identify trends .

Statistical Robustness : Apply ANOVA or mixed-effects models to account for batch variability, as emphasized in qualitative research frameworks .

Advanced: What in vivo models are appropriate for evaluating the neuroprotective potential of this compound?

Methodological Answer:

  • Oxidative Stress Models : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) to assess glutathione modulation via the sulfanyl group.
  • Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rats, measuring infarct volume reduction post-administration (10–50 mg/kg, i.v.).
  • Behavioral Assays : Morris water maze tests to evaluate cognitive improvement, with HPLC-ECD monitoring neurotransmitter levels (e.g., dopamine, serotonin) .

Basic: What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at −20°C under argon to prevent oxidation of the sulfanyl group.
  • Light Sensitivity : Use amber vials to avoid photodegradation, as UV exposure can cleave S-H bonds.
  • pH Control : Buffered solutions (pH 6–7) prevent amine protonation, which accelerates decomposition .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying potential oxidation sites.
  • QSAR Modeling : Correlate logP values with hepatic clearance rates using datasets from analogs like 4-aminobutan-1-ol .
  • In Silico Metabolism Tools : ADMET Predictor™ or SwissADME to simulate phase I/II transformations (e.g., sulfation, glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.